Cas no 677013-22-8 (1-(2-Chlorobenzyl)-1H-indole)
1-(2-Chlorobenzyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 1-[(2-chlorophenyl)methyl]-
- 1-(2-Chlorobenzyl)-1H-indole
- CS-0269628
- 1-[(2-chlorophenyl)methyl]-1H-indole
- F2147-0297
- EN300-234724
- SCHEMBL6087404
- AKOS005207451
- 677013-22-8
-
- MDL: MFCD04345716
- Inchi: 1S/C15H12ClN/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-10H,11H2
- InChI Key: ZDPABBCSBXKBNH-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2Cl)C2=C(C=CC=C2)C=C1
Computed Properties
- Exact Mass: 241.0658271Da
- Monoisotopic Mass: 241.0658271Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 4.9Ų
1-(2-Chlorobenzyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C117996-100mg |
1-(2-chlorobenzyl)-1h-indole |
677013-22-8 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C117996-500mg |
1-(2-chlorobenzyl)-1h-indole |
677013-22-8 | 500mg |
$ 275.00 | 2022-06-06 | ||
| TRC | C117996-1g |
1-(2-chlorobenzyl)-1h-indole |
677013-22-8 | 1g |
$ 435.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340298-2.5g |
1-(2-Chlorobenzyl)-1h-indole |
677013-22-8 | 95% | 2.5g |
¥12904.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340298-10g |
1-(2-Chlorobenzyl)-1h-indole |
677013-22-8 | 95% | 10g |
¥22644.00 | 2024-05-04 | |
| Ambeed | A1075172-10g |
1-(2-Chlorobenzyl)-1h-indole |
677013-22-8 | 95% | 10g |
$2605.0 | 2025-04-17 | |
| Ambeed | A1075172-1g |
1-(2-Chlorobenzyl)-1h-indole |
677013-22-8 | 95% | 1g |
$269.0 | 2023-02-08 | |
| Ambeed | A1075172-5g |
1-(2-Chlorobenzyl)-1h-indole |
677013-22-8 | 95% | 5g |
$783.0 | 2023-02-08 | |
| Enamine | EN300-234724-0.05g |
1-[(2-chlorophenyl)methyl]-1H-indole |
677013-22-8 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
| Enamine | EN300-234724-0.1g |
1-[(2-chlorophenyl)methyl]-1H-indole |
677013-22-8 | 95% | 0.1g |
$113.0 | 2024-06-19 |
1-(2-Chlorobenzyl)-1H-indole Suppliers
1-(2-Chlorobenzyl)-1H-indole Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1-(2-Chlorobenzyl)-1H-indole
1-(2-Chlorobenzyl)-1H-Indole: A Comprehensive Overview
1-(2-Chlorobenzyl)-1H-indole, with the CAS Number 677013-22-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorobenzyl substituent attached to an indole ring. The combination of these functionalities imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The indole core is a well-known privileged structure in medicinal chemistry, often found in biologically active natural products and synthetic compounds. The presence of the chlorobenzyl group adds an additional layer of complexity and potential for modulation of biological activity. Recent studies have highlighted the importance of such substitutions in enhancing the pharmacological properties of indole derivatives, including their affinity for specific receptors and their ability to cross biological membranes.
In the context of drug discovery, 1-(2-Chlorobenzyl)-1H-indole has been explored for its potential in various therapeutic areas. One notable application is in the development of serotonin receptor ligands. Serotonin receptors play a crucial role in modulating neurotransmission and are implicated in a wide range of neurological and psychiatric disorders. Research has shown that certain indole derivatives, including those with chlorobenzyl substitutions, exhibit high affinity and selectivity for serotonin receptors, making them promising candidates for the treatment of conditions such as depression, anxiety, and schizophrenia.
Beyond serotonin receptor modulation, 1-(2-Chlorobenzyl)-1H-indole has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. Studies have demonstrated that indole derivatives can exert anti-inflammatory effects through various mechanisms, such as inhibition of pro-inflammatory cytokines and modulation of immune cell function. The presence of the chlorobenzyl group may enhance these effects by improving the compound's stability and bioavailability.
In addition to its potential therapeutic applications, 1-(2-Chlorobenzyl)-1H-indole has been studied for its use as a synthetic intermediate in organic chemistry. The versatility of the indole scaffold allows for the introduction of various functional groups through well-established synthetic routes. This makes it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Recent advancements in synthetic methodologies have further expanded the scope of applications for this compound, enabling researchers to explore new avenues in drug design and development.
The physicochemical properties of 1-(2-Chlorobenzyl)-1H-indole are also noteworthy. It is typically obtained as a solid at room temperature and exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its use in both laboratory-scale experiments and industrial processes. Furthermore, its stability under various conditions ensures reliable performance in different experimental settings.
In conclusion, 1-(2-Chlorobenzyl)-1H-indole, with its unique structural features and versatile biological activities, represents a valuable compound in the field of medicinal chemistry. Its potential applications in serotonin receptor modulation, anti-inflammatory therapy, and synthetic chemistry highlight its significance as a promising scaffold for future research and drug development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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